molecular formula C12H16N2O3 B3425226 Methyl 5-amino-2-morpholinobenzoate CAS No. 4031-84-9

Methyl 5-amino-2-morpholinobenzoate

Cat. No.: B3425226
CAS No.: 4031-84-9
M. Wt: 236.27 g/mol
InChI Key: UDCGGVAQNYMTAZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-morpholinobenzoate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and contains both an amino group and a morpholine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-morpholinobenzoate can be synthesized through several methods. One common method involves the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. This reaction typically uses palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under atmospheric hydrogen pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-morpholinobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Catalytic Hydrogenation: Uses Pd/C and hydrogen gas.

    Nucleophilic Substitution: Involves reagents like alkyl halides or acyl chlorides.

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and morpholine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-amino-2-morpholinobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-morpholinobenzoate involves its interaction with specific molecular targets. The amino group and morpholine ring allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-morpholinobenzoate: Contains a morpholine ring and an amino group.

    Methyl 5-amino-2-piperidinobenzoate: Similar structure but with a piperidine ring instead of morpholine.

    Methyl 5-amino-2-pyrrolidinobenzoate: Contains a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different heterocyclic rings .

Properties

IUPAC Name

methyl 5-amino-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCGGVAQNYMTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377492
Record name Methyl 5-amino-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4031-84-9, 83909-35-7
Record name Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4031-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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